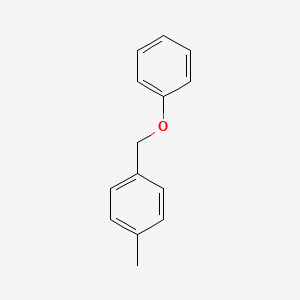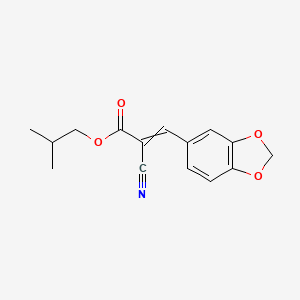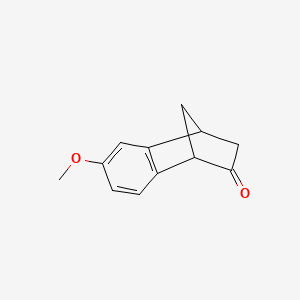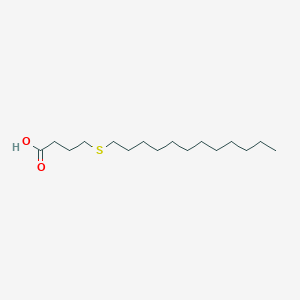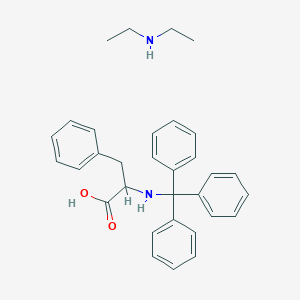
N-Trityl-L-phenylalanine Diethylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Trityl-L-phenylalanine Diethylamine is a compound with the molecular formula C32H36N2O2. It is a derivative of L-phenylalanine, where the amino group is protected by a trityl group (triphenylmethyl group), and it is complexed with diethylamine. This compound is often used in peptide synthesis and other organic synthesis processes due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Trityl-L-phenylalanine Diethylamine typically involves the protection of the amino group of L-phenylalanine with a trityl group. This is achieved by reacting L-phenylalanine with triphenylmethyl chloride in the presence of a base such as pyridine. The resulting N-Trityl-L-phenylalanine is then reacted with diethylamine to form the final compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N-Trityl-L-phenylalanine Diethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the trityl group, yielding L-phenylalanine derivatives.
Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reductive cleavage of the trityl group can be achieved using lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phenylalanine derivatives, while reduction can produce L-phenylalanine.
科学研究应用
N-Trityl-L-phenylalanine Diethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group in peptide synthesis, allowing for selective reactions without interference from the amino group.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive peptides.
Industry: The compound is employed in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-Trityl-L-phenylalanine Diethylamine involves the protection of the amino group by the trityl group, which prevents unwanted reactions during synthesis. The trityl group can be selectively removed under mild conditions, allowing for the controlled release of the amino group. This selective protection and deprotection mechanism is crucial in peptide synthesis and other organic synthesis processes.
相似化合物的比较
Similar Compounds
- N-Trityl-L-tyrosine Diethylamine
- N-Trityl-L-histidine Diethylamine
- N-Trityl-L-tryptophan Diethylamine
Uniqueness
N-Trityl-L-phenylalanine Diethylamine is unique due to its specific structure and reactivity. The trityl group provides stability and protection to the amino group, making it an ideal compound for selective reactions in peptide synthesis. Compared to similar compounds, it offers distinct advantages in terms of reactivity and ease of deprotection.
属性
分子式 |
C32H36N2O2 |
|---|---|
分子量 |
480.6 g/mol |
IUPAC 名称 |
N-ethylethanamine;3-phenyl-2-(tritylamino)propanoic acid |
InChI |
InChI=1S/C28H25NO2.C4H11N/c30-27(31)26(21-22-13-5-1-6-14-22)29-28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;1-3-5-4-2/h1-20,26,29H,21H2,(H,30,31);5H,3-4H2,1-2H3 |
InChI 键 |
BSLKHJZVHGFJPR-UHFFFAOYSA-N |
规范 SMILES |
CCNCC.C1=CC=C(C=C1)CC(C(=O)O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![n-[(e)-1,3-Benzodioxol-5-ylmethylidene]-5-chloro-2,4-dimethoxyaniline](/img/structure/B11948929.png)


